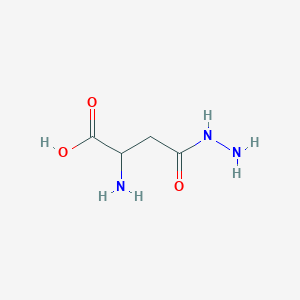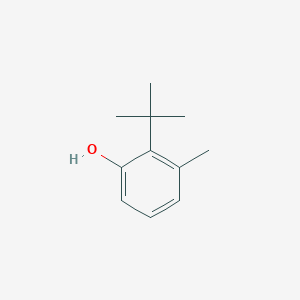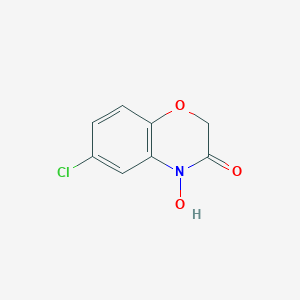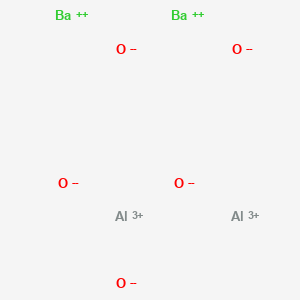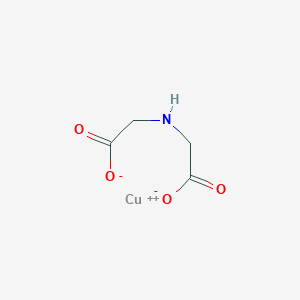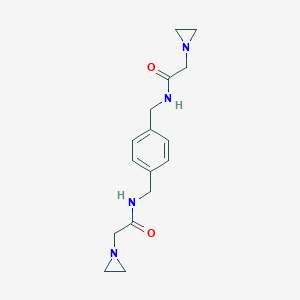
1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a bis-aziridine derivative that has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- is not fully understood. However, it is believed to act as a crosslinking agent by reacting with functional groups on polymers, proteins, and other biologically active molecules.
Biochemical And Physiological Effects
1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial properties. It has also been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- in lab experiments is its ability to crosslink polymers and other biologically active molecules. This can be useful in the synthesis of new compounds and in the development of new materials. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.
Future Directions
There are many future directions for the use of 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS-. One direction is the development of new crosslinking agents that are less toxic and more effective. Another direction is the synthesis of new compounds that have biologically active properties. Additionally, the use of this compound in the development of new materials and coatings is an area of ongoing research. Finally, the potential use of this compound in the treatment of cancer and other diseases is an area of active investigation.
Conclusion:
In conclusion, 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- is a unique compound that has many potential applications in scientific research. Its ability to crosslink polymers and other biologically active molecules makes it a useful tool in the synthesis of new compounds and the development of new materials. While its potential toxicity is a concern, proper safety measures can be taken to minimize the risk. Ongoing research into the properties and potential applications of this compound will undoubtedly lead to new discoveries and advancements in the field of chemistry and beyond.
Synthesis Methods
There are various methods for synthesizing 1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS-. One common method is the reaction of p-phenylenediamine with epichlorohydrin, followed by the reaction with N,N-dimethylacetamide. Another method involves the reaction of p-phenylenediamine with epichlorohydrin, followed by the reaction with N,N-dimethylformamide. Both methods produce a white solid product.
Scientific Research Applications
1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- has been widely used in scientific research due to its unique properties. It has been used as a crosslinking agent for polymers and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of biologically active compounds.
properties
CAS RN |
10328-31-1 |
|---|---|
Product Name |
1-AZIRIDINEACETAMIDE, N,N'-(p-PHENYLENEDIMETHYLENE)BIS- |
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(11-19-5-6-19)17-9-13-1-2-14(4-3-13)10-18-16(22)12-20-7-8-20/h1-4H,5-12H2,(H,17,21)(H,18,22) |
InChI Key |
LHLWBBYCNRXYAA-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Canonical SMILES |
C1CN1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CN3CC3 |
Other CAS RN |
10328-31-1 |
synonyms |
N,N'-(p-Phenylenedimethylene)bis(1-aziridineacetamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




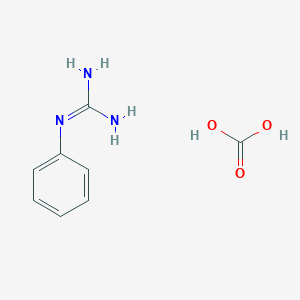
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
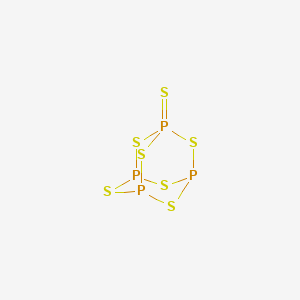
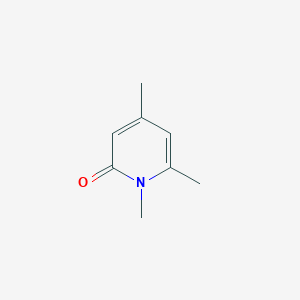
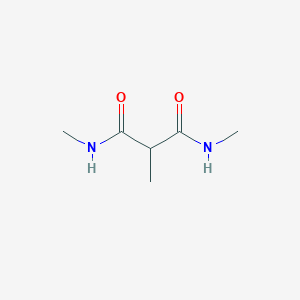
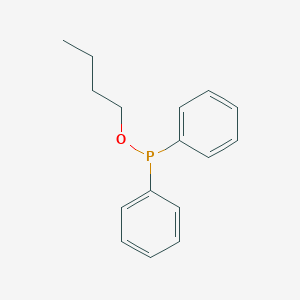
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
